molecular formula C14H22N2O3S B448071 Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 350989-50-3

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B448071
CAS No.: 350989-50-3
M. Wt: 298.4g/mol
InChI Key: DTTKSMRPORHRTD-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C({14})H({22})N({2})O({3})S This compound belongs to the thiophene family, which is characterized by a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The initial step involves the construction of the thiophene ring, often through a cyclization reaction of suitable precursors.

    Introduction of Functional Groups: Subsequent steps involve the introduction of amino and ester groups. This can be achieved through reactions such as amination and esterification.

    Final Assembly: The final step involves the coupling of the diethylamino carbonyl group to the thiophene ring, often using reagents like diethylamine and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})), and hydrogen peroxide (H({2})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are frequently used.

    Substitution: Reagents like halogens (Cl({2})), and nucleophiles (NH(_{3}), OH(^-)) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-amino-5-[(methylamino)carbonyl]-4-methylthiophene-3-carboxylate
  • Isopropyl 2-amino-5-[(ethylamino)carbonyl]-4-methylthiophene-3-carboxylate
  • Isopropyl 2-amino-5-[(propylamino)carbonyl]-4-methylthiophene-3-carboxylate

Uniqueness

Compared to similar compounds, Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate is unique due to the presence of the diethylamino carbonyl group. This functional group can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it particularly valuable in specific research applications.

Properties

IUPAC Name

propan-2-yl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-6-16(7-2)13(17)11-9(5)10(12(15)20-11)14(18)19-8(3)4/h8H,6-7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTKSMRPORHRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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